2-(Aminomethyl)-4-(trifluoromethoxy)benzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-4-(trifluoromethoxy)benzo[d]oxazole is a heterocyclic compound that features an oxazole ring substituted with an aminomethyl group and a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-(trifluoromethoxy)benzo[d]oxazole typically involves the cyclization of N-propargylamides. A metal-free cyclization process using (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source is one of the methods employed . This process involves intramolecular iodooxygenation of N-propargylamides, leading to the formation of oxazole derivatives.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and efficient catalytic systems to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-4-(trifluoromethoxy)benzo[d]oxazole undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the oxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-5-carbaldehydes, while substitution reactions can introduce various functional groups onto the oxazole ring .
Scientific Research Applications
2-(Aminomethyl)-4-(trifluoromethoxy)benzo[d]oxazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-4-(trifluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-(trifluoromethoxy)benzothiazole: This compound shares the trifluoromethoxy group but has a benzothiazole ring instead of an oxazole ring.
2-Amino-5-(trifluoromethoxy)benzoic acid: Similar in structure but contains a carboxylic acid group instead of an aminomethyl group.
Uniqueness
2-(Aminomethyl)-4-(trifluoromethoxy)benzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminomethyl and trifluoromethoxy groups enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C9H7F3N2O2 |
---|---|
Molecular Weight |
232.16 g/mol |
IUPAC Name |
[4-(trifluoromethoxy)-1,3-benzoxazol-2-yl]methanamine |
InChI |
InChI=1S/C9H7F3N2O2/c10-9(11,12)16-6-3-1-2-5-8(6)14-7(4-13)15-5/h1-3H,4,13H2 |
InChI Key |
VRFQSCYMRQUDIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)N=C(O2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.